Ticagrelor Impurity M (Sulfone) vs. Impurity II (Sulfoxide) and Parent Drug (Propylthio): Distinct Oxidation States Drive Differential Chromatographic Resolution
Ticagrelor Impurity M is the fully oxidized sulfone derivative (propylsulfonyl), whereas Ticagrelor Impurity II is the partially oxidized sulfoxide (propylsulfinyl) and the parent ticagrelor contains the reduced propylthio moiety. These three species exhibit substantially different polarities and retention characteristics in reversed‑phase HPLC systems, enabling baseline separation under validated conditions [1]. This oxidation‑state difference is not a minor nuance; it directly determines whether the impurity co‑elutes with or resolves from the API peak, which is the fundamental pass/fail criterion for method specificity. In a validated HPLC method for related substances in ticagrelor tablets, resolutions between ticagrelor and its known impurities (including Impurity A through H) were all greater than 1.5, confirming that the sulfone impurity is chromatographically distinguishable from the parent drug and other impurities under the prescribed conditions [2]. The full oxidation state also confers enhanced chemical stability relative to the sulfoxide, which can undergo further oxidation or reduction under storage or stress conditions, potentially confounding long‑term stability studies [1].
| Evidence Dimension | Oxidation state and functional group |
|---|---|
| Target Compound Data | Propylsulfonyl group (fully oxidized sulfone); Ticagrelor Impurity M; CAS 274693-39-9 |
| Comparator Or Baseline | Ticagrelor Impurity II: propylsulfinyl (partially oxidized sulfoxide); Parent ticagrelor: propylthio (reduced sulfide) |
| Quantified Difference | Resolution between ticagrelor and adjacent impurities > 1.5 in validated HPLC method for Impurities A‑H collectively [2] |
| Conditions | Reversed‑phase HPLC with C18 column; gradient elution using water (pH 3.0 adjusted with phosphoric acid) and acetonitrile; detection wavelength 255 nm; column temperature 30 °C |
Why This Matters
Oxidation state dictates chromatographic retention, ensuring that Impurity M does not co‑elute with the API or sulfoxide analog, which is essential for passing method specificity criteria during regulatory submission.
- [1] Kumar N, Devineni SR, Dubey SK, Kumar P. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. J Pharm Biomed Anal. 2016; 120: 248-260. View Source
- [2] Huang S, Zhang M. Determination of the Related Substances in Ticagrelor Tablets by HPLC. China Pharmacist 2016; (4): 814-816, 821. View Source
